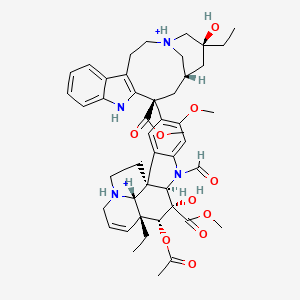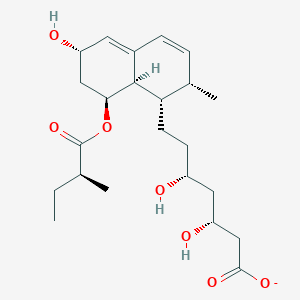![molecular formula C20H26ClNO4 B1263230 [(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl] acetate;hydrochloride CAS No. 84824-86-2](/img/structure/B1263230.png)
[(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl] acetate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl] acetate;hydrochloride is an opiate derivative discovered in Germany in 1914. It is primarily used as a cough suppressant and analgesic. This compound is a close relative of dihydrocodeine, differing by the acetylation at the 6-position. It is metabolized in the liver to produce dihydromorphine, which contributes to its potency and longer-lasting effects compared to codeine .
Preparation Methods
Synthetic Routes and Reaction Conditions
[(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl] acetate;hydrochloride is synthesized by acetylating dihydrocodeine. The process involves the reaction of dihydrocodeine with acetic anhydride under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane, with the temperature maintained at around 0-5°C to prevent decomposition of the reactants. The product is then purified through recrystallization .
Industrial Production Methods
Industrial production of acetyldihydrocodeine hydrochloride follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade acetic anhydride and dihydrocodeine, with stringent control over reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
[(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl] acetate;hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert acetyldihydrocodeine hydrochloride to its corresponding alcohol derivatives.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the acetyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of acetyldihydrocodeine.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl] acetate;hydrochloride has several scientific research applications:
Chemistry: Used as a reference compound in analytical chemistry for the development of new analytical methods.
Biology: Studied for its effects on opioid receptors and its potential use in pain management.
Medicine: Investigated for its efficacy as a cough suppressant and analgesic.
Industry: Used in the development of new pharmaceutical formulations and drug delivery systems.
Mechanism of Action
[(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl] acetate;hydrochloride exerts its effects by binding to opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters, leading to reduced perception of pain and suppression of cough reflex. The compound is metabolized in the liver to produce dihydromorphine, which enhances its analgesic effects. The primary molecular targets are the mu-opioid receptors, which are involved in pain modulation and respiratory control .
Comparison with Similar Compounds
Similar Compounds
Codeine: A less potent opioid analgesic and cough suppressant.
Dihydrocodeine: Similar in structure but lacks the acetyl group at the 6-position.
Morphine: A more potent opioid with a different metabolic pathway.
Uniqueness
[(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl] acetate;hydrochloride is unique due to its higher lipophilicity and bioavailability compared to codeine. It is also metabolized to dihydromorphine rather than morphine, which contributes to its longer-lasting effects and higher potency .
Properties
CAS No. |
84824-86-2 |
|---|---|
Molecular Formula |
C20H26ClNO4 |
Molecular Weight |
379.9 g/mol |
IUPAC Name |
[(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl] acetate;hydrochloride |
InChI |
InChI=1S/C20H25NO4.ClH/c1-11(22)24-16-7-5-13-14-10-12-4-6-15(23-3)18-17(12)20(13,19(16)25-18)8-9-21(14)2;/h4,6,13-14,16,19H,5,7-10H2,1-3H3;1H/t13-,14+,16-,19-,20-;/m0./s1 |
InChI Key |
XTOJZLLCLXRDDW-RIMCYNRYSA-N |
SMILES |
CC(=O)OC1CCC2C3CC4=C5C2(C1OC5=C(C=C4)OC)CCN3C.Cl |
Isomeric SMILES |
CC(=O)O[C@H]1CC[C@H]2[C@H]3CC4=C5[C@]2([C@H]1OC5=C(C=C4)OC)CCN3C.Cl |
Canonical SMILES |
CC(=O)OC1CCC2C3CC4=C5C2(C1OC5=C(C=C4)OC)CCN3C.Cl |
Key on ui other cas no. |
84824-86-2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


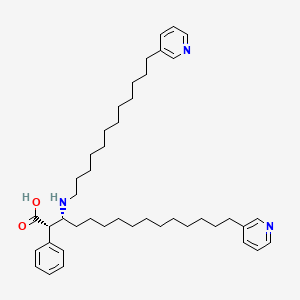
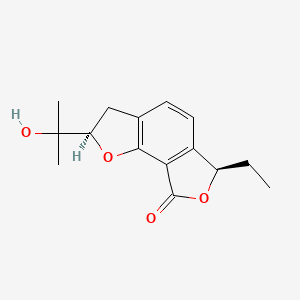


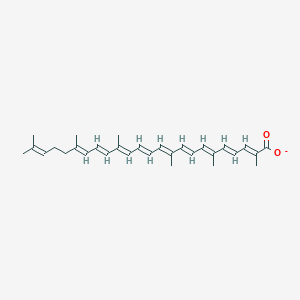
![1-[(3R,3aR)-3-[(1S)-1-hydroxy-2-phenylethyl]-3,3a,6,7-tetrahydro-1H-cyclohepta[c]pyrrol-2-yl]-1-cyclohexanecarboxylic acid methyl ester](/img/structure/B1263158.png)
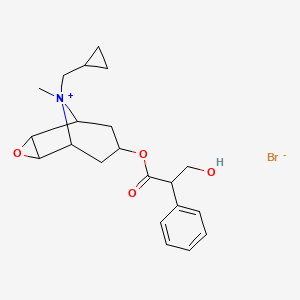
![Ethyl 4-[(4-azidophenyl)disulfanyl]butanimidoate hydrochloride](/img/structure/B1263161.png)
![3-(5-bromopyrimidin-2-yloxy)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B1263162.png)

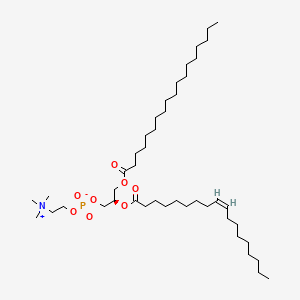
![[(2R)-2-[(4Z,7Z,10Z,13Z,16Z)-docosa-4,7,10,13,16-pentaenoyl]oxy-3-octadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1263168.png)
